molecular formula C9H20O3 B15177735 1-Ethoxy-1,3-dimethoxypentane CAS No. 94088-06-9

1-Ethoxy-1,3-dimethoxypentane

Katalognummer: B15177735
CAS-Nummer: 94088-06-9
Molekulargewicht: 176.25 g/mol
InChI-Schlüssel: XAPMEYQVHUTUEC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethoxy-1,3-dimethoxypentane is an organic compound with the molecular formula C9H20O3. It is a member of the ether family, characterized by the presence of an oxygen atom bonded to two alkyl or aryl groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Ethoxy-1,3-dimethoxypentane can be synthesized through the reaction of 1,3-dimethoxypentane with ethanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mechanism involves the nucleophilic attack of the ethanol on the 1,3-dimethoxypentane, followed by the elimination of water .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reactants and controlled reaction conditions, such as temperature and pressure, is crucial to ensure the consistency and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Ethoxy-1,3-dimethoxypentane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

1-Ethoxy-1,3-dimethoxypentane has several applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Ethoxy-1,3-dimethoxypentane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

    1-Methoxy-1,3-dimethoxypentane: Similar structure but with a methoxy group instead of an ethoxy group.

    1-Ethoxy-1,3-dimethoxyhexane: Similar structure but with an additional carbon in the alkyl chain.

    1-Ethoxy-1,3-dimethoxybutane: Similar structure but with a shorter alkyl chain.

Uniqueness: 1-Ethoxy-1,3-dimethoxypentane is unique due to its specific combination of ethoxy and methoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Eigenschaften

CAS-Nummer

94088-06-9

Molekularformel

C9H20O3

Molekulargewicht

176.25 g/mol

IUPAC-Name

1-ethoxy-1,3-dimethoxypentane

InChI

InChI=1S/C9H20O3/c1-5-8(10-3)7-9(11-4)12-6-2/h8-9H,5-7H2,1-4H3

InChI-Schlüssel

XAPMEYQVHUTUEC-UHFFFAOYSA-N

Kanonische SMILES

CCC(CC(OC)OCC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.